![molecular formula C50H59CuN14NaO12S4 B13730790 Cuprate(1-), [C,C,C-tris[[[3-[(2-hydroxyethyl)methylamino]propyl]amino]sulfonyl]-29H,31H-phthalocyanine-C-sulfonato(3-)-kappaN29,kappaN30,kappaN31,kappaN32]-, sodium CAS No. 167614-41-7](/img/structure/B13730790.png)
Cuprate(1-), [C,C,C-tris[[[3-[(2-hydroxyethyl)methylamino]propyl]amino]sulfonyl]-29H,31H-phthalocyanine-C-sulfonato(3-)-kappaN29,kappaN30,kappaN31,kappaN32]-, sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cuprate(1-), [C,C,C-tris[[[3-[(2-hydroxyethyl)methylamino]propyl]amino]sulfonyl]-29H,31H-phthalocyanine-C-sulfonato(3-)-kappaN29,kappaN30,kappaN31,kappaN32]-, sodium is a complex compound that belongs to the class of cuprates. Cuprates are compounds that contain copper atoms in an anion form. This particular compound is characterized by its intricate structure, which includes multiple sulfonyl and amino groups, making it a unique and versatile chemical entity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cuprate(1-), [C,C,C-tris[[[3-[(2-hydroxyethyl)methylamino]propyl]amino]sulfonyl]-29H,31H-phthalocyanine-C-sulfonato(3-)-kappaN29,kappaN30,kappaN31,kappaN32]-, sodium typically involves the reaction of copper salts with organic ligands under controlled conditions. The process often requires the use of solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to facilitate the reaction. The reaction conditions, including temperature and pH, are carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to maintain precise control over the reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cuprate(1-), [C,C,C-tris[[[3-[(2-hydroxyethyl)methylamino]propyl]amino]sulfonyl]-29H,31H-phthalocyanine-C-sulfonato(3-)-kappaN29,kappaN30,kappaN31,kappaN32]-, sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can occur with reducing agents, resulting in the formation of lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated copper complexes, while reduction can produce amine-functionalized copper compounds .
Aplicaciones Científicas De Investigación
Cuprate(1-), [C,C,C-tris[[[3-[(2-hydroxyethyl)methylamino]propyl]amino]sulfonyl]-29H,31H-phthalocyanine-C-sulfonato(3-)-kappaN29,kappaN30,kappaN31,kappaN32]-, sodium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is utilized in the development of advanced materials, such as conductive polymers and nanomaterials .
Mecanismo De Acción
The mechanism by which Cuprate(1-), [C,C,C-tris[[[3-[(2-hydroxyethyl)methylamino]propyl]amino]sulfonyl]-29H,31H-phthalocyanine-C-sulfonato(3-)-kappaN29,kappaN30,kappaN31,kappaN32]-, sodium exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and organic molecules, facilitating various chemical transformations. Its sulfonyl and amino groups play a crucial role in these interactions, enabling the compound to act as a versatile catalyst and probe .
Comparación Con Compuestos Similares
Similar Compounds
Tetrachloridocuprate(II): An inorganic cuprate with a simpler structure, known for its coordination with chloride ions.
Dimethylcuprate(I): An organic cuprate used in organic synthesis, characterized by its reactivity with organic groups.
Uniqueness
Cuprate(1-), [C,C,C-tris[[[3-[(2-hydroxyethyl)methylamino]propyl]amino]sulfonyl]-29H,31H-phthalocyanine-C-sulfonato(3-)-kappaN29,kappaN30,kappaN31,kappaN32]-, sodium stands out due to its complex structure and multifunctional groups, which provide it with unique properties and a wide range of applications. Its ability to participate in various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
167614-41-7 |
|---|---|
Fórmula molecular |
C50H59CuN14NaO12S4 |
Peso molecular |
1262.9 g/mol |
Nombre IUPAC |
copper;sodium;15,25,34-tris[3-[2-hydroxyethyl(methyl)amino]propylsulfamoyl]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28,30,32,34-octadecaene-6-sulfonate |
InChI |
InChI=1S/C50H60N14O12S4.Cu.Na/c1-62(21-24-65)18-4-15-51-77(68,69)31-7-11-35-39(27-31)47-55-43(35)54-44-36-12-8-32(78(70,71)52-16-5-19-63(2)22-25-66)28-40(36)48(56-44)58-46-38-14-10-34(80(74,75)76)30-42(38)50(60-46)61-49-41-29-33(9-13-37(41)45(57-47)59-49)79(72,73)53-17-6-20-64(3)23-26-67;;/h7-14,27-30,51-53,65-67H,4-6,15-26H2,1-3H3,(H3-2,54,55,56,57,58,59,60,61,74,75,76);;/q-2;+2;+1/p-1 |
Clave InChI |
IVIJKGRMRPGSLT-UHFFFAOYSA-M |
SMILES canónico |
CN(CCCNS(=O)(=O)C1=CC2=C(C=C1)C3=NC4=C5C=CC(=CC5=C(N4)N=C6C7=C(C=C(C=C7)S(=O)(=O)[O-])C(=NC8=C9C=C(C=CC9=C(N8)N=C2[N-]3)S(=O)(=O)NCCCN(C)CCO)[N-]6)S(=O)(=O)NCCCN(C)CCO)CCO.[Na+].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


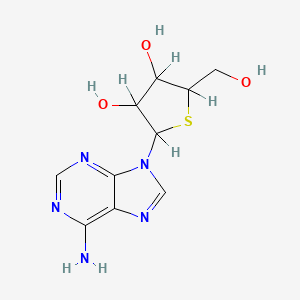
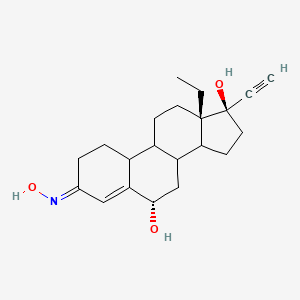
![7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730713.png)
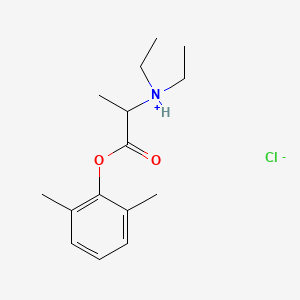
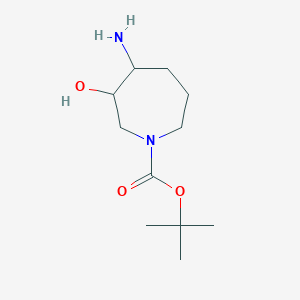
![Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13730734.png)
![(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13730741.png)
![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N'-bis(1-methylethyl)-N,N'-dioctadecyl-](/img/structure/B13730742.png)
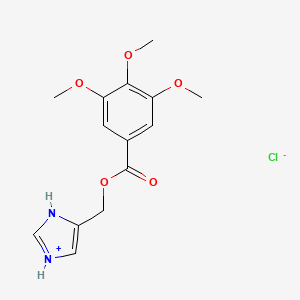
![(3R)-3-[4-(Butylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B13730754.png)
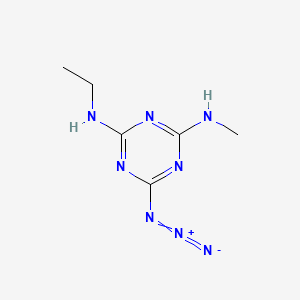
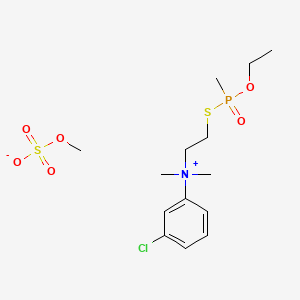
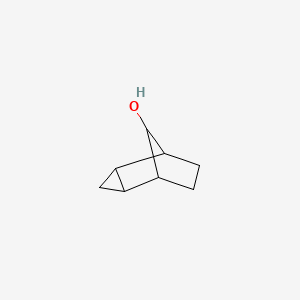
![(1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraen-14-one](/img/structure/B13730771.png)
